molecular formula C8H10BrNO B8436893 2-Bromo-4-ethoxy-6-methylpyridine

2-Bromo-4-ethoxy-6-methylpyridine

Cat. No.: B8436893
M. Wt: 216.07 g/mol
InChI Key: PYPLWEUBDDKOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-ethoxy-6-methylpyridine is a versatile brominated pyridine derivative intended for research and development as a key synthetic building block. Compounds of this class are frequently employed in metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings, where the bromine atom acts as a leaving group to facilitate the construction of more complex nitrogen-containing heterocycles . The presence of both bromo and alkoxy substituents on the pyridine ring allows researchers to explore diverse chemical space in the synthesis of potential pharmaceutical agents, agrochemicals, and functional materials . In a research context, the ethoxy group at the 4-position can function as an electron-donating group, influencing the electronic properties and reactivity of the ring system. The methyl group at the 6-position contributes to steric effects that may guide regioselectivity in subsequent chemical transformations . Researchers can leverage this compound to develop novel molecular structures for applications in medicinal chemistry and material science. Handling and Safety: As with similar brominated pyridines, appropriate safety precautions should be followed. This may include the use of personal protective equipment and adequate ventilation . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-4-ethoxy-6-methylpyridine

InChI

InChI=1S/C8H10BrNO/c1-3-11-7-4-6(2)10-8(9)5-7/h4-5H,3H2,1-2H3

InChI Key

PYPLWEUBDDKOGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC(=C1)C)Br

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-bromo-4-ethoxy-6-methylpyridine is C₈H₉BrN, with a molecular weight of approximately 198.06 g/mol. The compound features a pyridine ring substituted at specific positions, which influences its reactivity and biological properties.

Scientific Research Applications

1. Organic Synthesis:

  • Building Block for Complex Molecules: this compound serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can participate in substitution reactions, coupling reactions (e.g., Suzuki-Miyaura coupling), and other transformations to yield complex structures.

2. Medicinal Chemistry:

  • Drug Development: The compound has been explored for its potential as an intermediate in the synthesis of biologically active molecules. For instance, it has been utilized in the development of CCR9 inhibitors for inflammatory bowel diseases, showcasing its relevance in therapeutic applications.
  • Enzyme Inhibition Studies: Research indicates that related compounds can inhibit p38α MAP kinase, suggesting that this compound may also exhibit similar inhibitory effects on key biological pathways involved in inflammation and stress responses.

3. Biochemical Applications:

  • Interaction with Biomolecules: The compound's structure allows it to interact with various biomolecules, potentially modulating metabolic pathways and influencing cellular functions. Its ability to bind to enzymes or receptors positions it as a candidate for further biochemical investigations.

Industrial Applications

1. Agrochemicals:

  • The compound is utilized in the synthesis of various agrochemical products, contributing to the development of herbicides and pesticides that are crucial for modern agriculture.

2. Dyes and Pigments:

  • Its chemical properties enable its use in producing dyes and pigments, which are essential in textile and material industries.

Case Studies

Case Study 1: CCR9 Inhibitors Development
A study demonstrated the synthesis of biarylsulfonamide derivatives from this compound as part of a project aimed at developing therapeutics for inflammatory bowel diseases. The compound's ability to act as a building block was crucial for creating effective inhibitors.

Case Study 2: Biological Activity Exploration
Research exploring the enzyme inhibition properties of related compounds revealed that they could effectively inhibit p38α MAP kinase activity, indicating potential therapeutic implications for managing inflammatory conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 of the pyridine ring is highly reactive and undergoes nucleophilic substitution. Key reactions include:

Reaction Type Reagents Conditions Products
SubstitutionSodium methoxide, potassium tert-butoxideAlcoholic solutions, refluxSubstituted pyridines (e.g., methoxy, ethoxy derivatives)
Cross-couplingPalladium catalysts (e.g., Pd(OAc)₂), boronic acidsSolvent (e.g., THF, dioxane), base (e.g., Na₂CO₃) Biaryl compounds via Suzuki-Miyaura coupling

Mechanism : The bromine atom acts as a leaving group, enabling substitution with nucleophiles such as alkoxide ions. Coupling reactions leverage palladium-catalyzed cross-coupling to form biaryl structures, a common strategy in medicinal chemistry for creating complex frameworks .

Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, primarily Suzuki-Miyaura coupling, to form biaryl derivatives.

Reaction Details Key Features
Suzuki-Miyaura - Uses boronic acids (e.g., aryl boronic acids) as coupling partners.
- Requires palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃).
- Forms biaryl compounds with potential applications in drug discovery .

Example : Coupling with phenylboronic acid under palladium catalysis yields a biphenyl-pyridine derivative, useful in designing kinase inhibitors or antimicrobial agents.

Oxidation and Reduction Reactions

While direct oxidation/reduction of the bromine atom is less common, the compound may undergo oxidation of functional groups (e.g., ethoxy substituents) under specific conditions.

Reaction Type Reagents Conditions Products
OxidationPotassium permanganate, chromium trioxideAcidic or basic conditionsOxidized derivatives (e.g., ketones, carboxylic acids)

Note : Oxidation typically targets the ethoxy group or adjacent methyl group, depending on the reagent’s strength and reaction conditions.

Comparative Reactivity

A comparison of 2-Bromo-4-ethoxy-6-methylpyridine with structurally similar compounds highlights its unique reactivity:

Compound Key Reactivity Features
2-Bromo-4-methoxy-6-methylpyridineSimilar substitution patterns but less steric hindrance due to smaller methoxy group.
3-Bromo-6-ethoxy-2-methylpyridineBromine at position 3 alters substitution regiochemistry; ethoxy group positioning affects reactivity.
2-Bromo-4-methylpyridineAbsence of ethoxy group reduces steric effects, enabling faster substitution reactions .

Research Findings

  • Versatility in Synthesis : The compound’s bromine substituent allows it to act as a versatile intermediate in constructing biaryl scaffolds, a critical step in designing kinase inhibitors or antimicrobial agents .

  • Catalytic Efficiency : Palladium-catalyzed coupling reactions with this compound often achieve high yields under mild conditions, making them suitable for industrial applications.

  • Steric Effects : The ethoxy group at position 4 and methyl group at position 6 influence reaction rates and regioselectivity, particularly in substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Positioning

The compound’s reactivity and physicochemical properties are influenced by the positions and types of substituents. Below is a comparative analysis with key analogs:

Table 1: Substituent Positions and Key Differences
Compound Name Substituents (Position) Key Differences Reactivity/Properties Source
2-Bromo-4-ethoxy-6-methylpyridine 2-Br, 4-OEt, 6-Me Reference compound Electron-rich; moderate steric hindrance -
2-Bromo-6-methoxy-4-methylpyridine 2-Br, 4-Me, 6-OMe Methoxy at 6 vs. ethoxy at 4 Reduced steric bulk; altered solubility
4-Bromo-2-methoxy-6-methylpyridine 4-Br, 2-OMe, 6-Me Bromine at 4 vs. 2 Lower similarity (0.85); positional isomer
2-Bromo-4-acetylpyridine 2-Br, 4-COCH3 Acetyl vs. ethoxy at 4 Electron-withdrawing group; enhanced electrophilicity
2-Bromo-3-methylpyridine 2-Br, 3-Me Simpler structure Reduced steric hindrance; limited solubility

Reactivity and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (OEt) in the target compound donates electrons via resonance, activating the pyridine ring for electrophilic substitution. In contrast, 2-bromo-4-acetylpyridine () features an electron-withdrawing acetyl group, which deactivates the ring and directs reactions to specific positions .
  • Bromine Reactivity :

    • Bromine at position 2 in the target compound is more accessible for nucleophilic substitution (e.g., Suzuki couplings) compared to bromine at position 4 in 4-bromo-2-methoxy-6-methylpyridine (), where steric hindrance from adjacent substituents may slow reactivity .

Physicochemical Properties

  • Boiling Points and Solubility: Ethoxy groups increase hydrophobicity compared to methoxy analogs. For instance, this compound is likely less water-soluble than 2-bromo-6-methoxy-4-methylpyridine .
  • Crystallinity: Compounds like 6-bromo-1-methyl-4-[...]benzothiazine () exhibit distinct crystallinity due to fused heterocyclic systems, whereas monosubstituted pyridines (e.g., the target compound) are typically liquids or low-melting solids .

Q & A

Q. Key considerations :

  • Temperature : Higher temperatures (>100°C) may lead to decomposition or byproducts (e.g., de-ethoxylation).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance bromide ion reactivity but may reduce selectivity.
  • Catalyst : Nickel catalysts (e.g., NiCl₂·6H₂O) improve coupling efficiency in downstream applications .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer:
A multi-technique approach is recommended:

  • NMR :
    • ¹H NMR : Look for signals at δ 1.35 ppm (triplet, -OCH₂CH₃), δ 2.45 ppm (singlet, -CH₃), and δ 8.10 ppm (doublet, pyridine-H) .
    • ¹³C NMR : Peaks at ~165 ppm (C-Br) and ~60 ppm (OCH₂CH₃) confirm substitution .
  • GC-MS : Molecular ion peak at m/z 230 (M⁺) with fragmentation patterns matching bromine isotopic signatures .
  • FT-IR : Absorbance at 550–600 cm⁻¹ (C-Br stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .

Validation : Compare with literature spectra or computational predictions (e.g., DFT) .

Advanced: How can researchers resolve contradictions in regioselectivity during bromination of 4-ethoxy-6-methylpyridine derivatives?

Answer:
Regioselectivity conflicts (e.g., unexpected C-3 bromination) arise from:

  • Steric effects : The 6-methyl group may hinder C-2 bromination, favoring C-3 .
  • Electronic effects : Ethoxy groups direct electrophiles to ortho/para positions, but competing resonance effects can shift reactivity .

Q. Mitigation strategies :

  • Use bulky directing groups (e.g., tert-butoxy) to block undesired positions .
  • Optimize solvent polarity: Less polar solvents (e.g., toluene) reduce ionic intermediates, improving C-2 selectivity .
  • Experimental validation : Perform kinetic studies (e.g., time-resolved NMR) to track intermediate formation .

Advanced: What mechanistic insights explain the formation of byproducts in cross-coupling reactions involving this compound?

Answer:
Common byproducts (e.g., debrominated pyridines or dimerized species) arise from:

  • Catalyst poisoning : Residual moisture or oxygen deactivates palladium catalysts, leading to incomplete coupling .
  • Reductive elimination : Nickel catalysts (e.g., Ni(0)) may promote homocoupling, forming bipyridine derivatives .

Q. Troubleshooting :

  • Purge solvents : Use degassed THF or DME to minimize oxygen interference.
  • Additives : Add 1,10-phenanthroline to stabilize Pd/Ni intermediates and suppress side reactions .
  • Monitor reaction progress : In situ Raman spectroscopy tracks bromine consumption and intermediate stability .

Basic: What are the key physical properties of this compound relevant to purification?

Answer:

PropertyValueSource
Density 1.512 g/mL at 25°C
Melting Point 78–82°C (decomposes)
Solubility Soluble in DCM, THF; insoluble in H₂O

Q. Purification methods :

  • Recrystallization : Use hexane/ethyl acetate (3:1) to remove polymeric byproducts.
  • Column chromatography : Silica gel with 10% EtOAc/hexane eluent resolves brominated isomers .

Advanced: How can computational chemistry aid in predicting reactivity patterns of this compound?

Answer:

  • DFT calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices. For example, C-2 has higher nucleophilicity than C-3 due to ethoxy resonance .
  • Molecular dynamics (MD) : Simulate solvent effects on transition states (e.g., DCM stabilizes bromide ion leaving groups) .
  • Software tools : Gaussian 16 or ORCA for optimizing geometries; VMD for visualizing reaction pathways .

Validation : Compare computed NMR shifts with experimental data (RMSD < 0.1 ppm confirms accuracy) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Hazard class : Eye/skin irritant (GHS Category 2) .
  • Protective measures :
    • Use nitrile gloves and fume hoods during synthesis.
    • Neutralize waste with 10% sodium thiosulfate to detoxify bromide residues .
  • Storage : Keep in amber vials under argon at –20°C to prevent degradation .

Advanced: How can researchers leverage this compound in designing bipyridine ligands for catalysis?

Answer:

  • Ligand synthesis : Perform Suzuki-Miyaura coupling with aryl boronic acids to install functional groups (e.g., -COOH for coordination) .
  • Catalytic activity : Nickel complexes of bipyridine ligands show enhanced ethylene oligomerization rates (TOF > 500 h⁻¹) .
  • Structural analysis : Single-crystal XRD (e.g., CCDC entries) confirms ligand geometry and metal-binding modes .

Case study : A 2014 study achieved 89% yield in ethylene dimerization using a Ni/2-bromo-4-ethoxy-6-methylpyridine-derived ligand system .

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